molecular formula C8H12S8 B12524760 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane CAS No. 832109-59-8

2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane

Cat. No.: B12524760
CAS No.: 832109-59-8
M. Wt: 364.7 g/mol
InChI Key: HIPIVONPBQEJOB-UHFFFAOYSA-N
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Description

2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a chemical compound known for its unique structure and properties It consists of a dithiane ring with two thiirane-disulfanyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane typically involves the coupling of thiirane derivatives with disulfides. One common method includes the reaction of thiirane with disulfanyl acetates in the presence of sodium methoxide in tetrahydrofuran (THF). This reaction proceeds rapidly, forming the desired product in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving thiirane and disulfide coupling can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its ability to undergo various chemical reactions, particularly those involving the thiirane and disulfide groups. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Thiirane: A simpler compound with a three-membered ring containing sulfur.

    Dithiane: A six-membered ring with two sulfur atoms, similar to the core structure of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane.

    Disulfides: Compounds containing a disulfide bond, which is a key feature of this compound.

Uniqueness

This compound is unique due to the combination of thiirane and dithiane structures within a single molecule. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

832109-59-8

Molecular Formula

C8H12S8

Molecular Weight

364.7 g/mol

IUPAC Name

2,3-bis(thiiran-2-yldisulfanyl)-1,4-dithiane

InChI

InChI=1S/C8H12S8/c1-2-10-8(16-14-6-4-12-6)7(9-1)15-13-5-3-11-5/h5-8H,1-4H2

InChI Key

HIPIVONPBQEJOB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C(S1)SSC2CS2)SSC3CS3

Origin of Product

United States

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